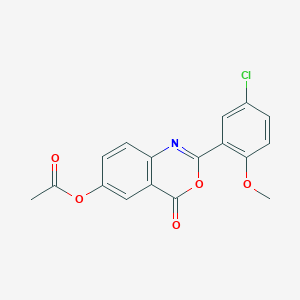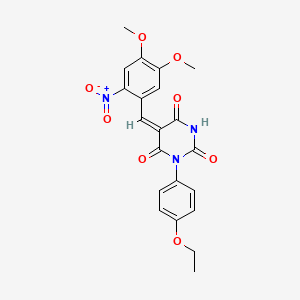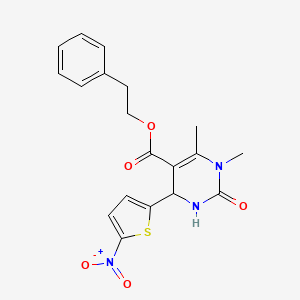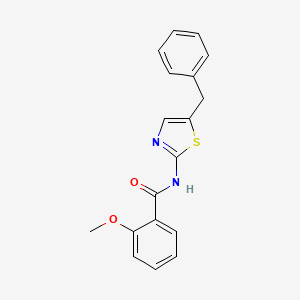
2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, also known as CMOA, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including the ability to modulate certain physiological processes in the body. In
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research for this compound is its ability to modulate certain physiological processes in the body. For example, 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been found to possess potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs to treat these conditions.
Mecanismo De Acción
The exact mechanism of action of 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. For example, 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate may be able to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor properties, 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been found to possess a range of other biochemical and physiological effects. For example, studies have shown that 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can inhibit the growth and proliferation of certain cancer cells, as well as induce apoptosis (programmed cell death) in these cells. 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been found to reduce oxidative stress and inflammation in the body, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in lab experiments is its potent biological activity. This makes it a useful tool for studying various physiological processes in the body, as well as for the development of new drugs. However, there are also limitations to the use of 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in lab experiments. For example, the synthesis of this compound can be complex and time-consuming, which may limit its availability for certain experiments. Additionally, the exact mechanism of action of 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not yet fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, which may provide new insights into the biological processes it modulates. Additionally, further studies are needed to explore the potential applications of 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in the field of regenerative medicine, as well as its effects on the immune system and other physiological processes in the body.
Conclusion:
In conclusion, 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a fascinating compound that has been the subject of extensive scientific research. This compound has been found to possess a range of interesting properties, including potent anti-inflammatory and anti-tumor activity. While there are still many questions to be answered about the mechanism of action and potential applications of 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, this compound holds great promise for the development of new drugs and therapies in the future.
Métodos De Síntesis
The synthesis of 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-5-chloro-2-methoxybenzoic acid with acetic anhydride and phosphorus oxychloride. This reaction produces 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate as a white crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
[2-(5-chloro-2-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5/c1-9(20)23-11-4-5-14-12(8-11)17(21)24-16(19-14)13-7-10(18)3-6-15(13)22-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNGNXAKNQIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)
![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960048.png)

![1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)

![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)